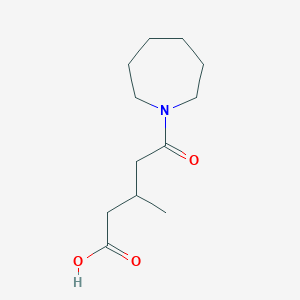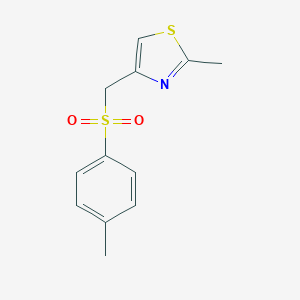
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid, also known as AMOPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in pharmacological research. The unique chemical structure of AMOPA makes it a promising candidate for the development of new drugs and therapies. In
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid is not fully understood, but it is believed to involve the modulation of several key biological pathways. It has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid in lab experiments is its broad range of biological activities. This makes it a useful tool for investigating various biological pathways and disease models. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful attention must be paid to the dosage and administration of this compound to avoid adverse effects.
Future Directions
There are several future directions for the research on 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid. One area of interest is the development of new drugs and therapies based on the chemical structure of this compound. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other biological pathways. Additionally, more research is needed to fully understand the potential toxicity of this compound and to develop safe dosing protocols. Overall, the research on this compound has the potential to lead to the development of new drugs and therapies for a wide range of diseases and conditions.
Synthesis Methods
The synthesis of 5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid involves a series of chemical reactions. The starting material for the synthesis is 1,5-pentanediamine, which reacts with 3-methyl-2-oxopentanoic acid to form the intermediate product, 5-(azepan-1-yl)-3-methyl-2-oxopentanoic acid. This intermediate product is then treated with acid to obtain the final product, this compound. The overall synthesis method of this compound is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
5-(Azepan-1-yl)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential applications in pharmacological research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a drug delivery system and as a scaffold for the development of new drugs.
properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
5-(azepan-1-yl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-10(9-12(15)16)8-11(14)13-6-4-2-3-5-7-13/h10H,2-9H2,1H3,(H,15,16) |
InChI Key |
IDOJCBYGDJZXFQ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
Canonical SMILES |
CC(CC(=O)N1CCCCCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274555.png)

![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B274588.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)
![7-Tert-butyl-2-(furan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B274608.png)
![3-Chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B274616.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)